2,4-Dichloro-3,5-difluorophenylboronic acid
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Overview
Description
2,4-Dichloro-3,5-difluorophenylboronic acid is a boronic acid derivative with the chemical formula C6H3BCl2F2O2. It is a valuable compound in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of two chlorine atoms and two fluorine atoms on the phenyl ring, which significantly influences its reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,4-Dichloro-3,5-difluorophenylboronic acid typically involves the borylation of the corresponding halogenated phenyl derivative. One common method is the reaction of 2,4-dichloro-3,5-difluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3,5-difluorophenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds . It can also participate in other reactions, such as oxidation and substitution, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can react with the halogenated positions on the phenyl ring.
Major Products: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2,4-Dichloro-3,5-difluorophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3,5-difluorophenylboronic acid in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boronic acid’s aryl group to the halide substrate. The presence of chlorine and fluorine atoms can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
2,5-Difluorophenylboronic acid: Similar in structure but lacks chlorine atoms, which can result in different reactivity and applications.
2,6-Difluorophenylboronic acid: Another similar compound with fluorine atoms in different positions, affecting its chemical behavior.
Uniqueness: 2,4-Dichloro-3,5-difluorophenylboronic acid is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties make it particularly useful in selective cross-coupling reactions and in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(2,4-dichloro-3,5-difluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BCl2F2O2/c8-4-2(7(12)13)1-3(10)5(9)6(4)11/h1,12-13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLABFGHQQFZQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1Cl)F)Cl)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BCl2F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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